molecular formula C17H15NO5 B2868308 [(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE CAS No. 721913-55-9

[(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE

Cat. No.: B2868308
CAS No.: 721913-55-9
M. Wt: 313.309
InChI Key: QXDCVWFCKIQTLM-UHFFFAOYSA-N
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Description

[(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE: is an organic compound that features a combination of aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE typically involves the esterification of 4-formylbenzoic acid with 2-(4-methoxyanilino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction of the formyl group can yield the corresponding alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, [(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used as a scaffold for designing molecules with specific biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound may be explored for its pharmacological properties. Its derivatives could exhibit therapeutic effects, making it a potential lead compound for drug development.

Industry

In the material science industry, the compound can be used in the synthesis of polymers and advanced materials. Its aromatic structure and functional groups contribute to the properties of the resulting materials, such as thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of [(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE involves its interaction with specific molecular targets. For instance, if the compound is designed to inhibit an enzyme, it may bind to the active site, blocking substrate access and thus inhibiting the enzyme’s activity. The pathways involved depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [(4-METHOXYPHENYL)CARBAMOYL]METHYL 4-FORMYLBENZOATE is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a versatile platform for further modifications, making it valuable in various fields of research and industry.

Properties

IUPAC Name

[2-(4-methoxyanilino)-2-oxoethyl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5/c1-22-15-8-6-14(7-9-15)18-16(20)11-23-17(21)13-4-2-12(10-19)3-5-13/h2-10H,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDCVWFCKIQTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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